molecular formula C21H24N6O B2497434 N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1286728-99-1

N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2497434
CAS No.: 1286728-99-1
M. Wt: 376.464
InChI Key: GNJOYZOGGXECFT-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a pyrazole-linked pyridazine core, a privileged scaffold extensively documented in scientific literature for its diverse biological profile . Pyrazole-containing compounds are recognized for their potential as anticancer and anti-inflammatory agents, with several derivatives, such as crizotinib, already approved for clinical use . The integration of a piperidine carboxamide moiety, a common feature in pharmacologically active compounds, further enhances the potential of this molecule for interaction with key biological targets. While specific data on this exact compound is limited in the public domain, its molecular architecture suggests potential utility as a kinase inhibitor. Researchers may find it valuable for probing signaling pathways involved in cell proliferation and survival. The pyridazine ring system is a known component in novel p53 activators being investigated for breast cancer, indicating a relevant direction for exploratory biological screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)23-21(28)18-9-5-13-26(15-18)19-10-11-20(25-24-19)27-14-6-12-22-27/h2-4,6-8,10-12,14,16,18H,5,9,13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJOYZOGGXECFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity , including mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine core, a phenylethyl substituent, and a pyridazine ring with a pyrazole moiety. This structural diversity contributes to its biological activity.

Molecular Formula

  • C : 20
  • H : 24
  • N : 4
  • O : 1

Research indicates that the compound exhibits multiple biological activities, primarily through:

  • Kinase Inhibition : The compound has shown to inhibit various kinases, which are critical in cell signaling pathways. For example, it has been associated with inhibition of c-Met, a receptor tyrosine kinase implicated in cancer progression .
  • Antiplatelet Activity : Studies have demonstrated that related compounds can inhibit ADP-mediated platelet aggregation, suggesting potential use in preventing thrombotic events .
  • Anticancer Properties : The compound's structural analogs have been evaluated for their effectiveness against several cancer cell lines, showing promising results in inhibiting cellular proliferation .

In Vitro Studies

Several studies highlight the compound's effectiveness in vitro:

  • Cell Proliferation Inhibition : Compounds structurally related to this compound have demonstrated significant inhibition of cell growth in human tumor cell lines such as HeLa and HCT116, with IC50 values in the low micromolar range .

In Vivo Studies

In vivo studies further support the compound's therapeutic potential:

  • Thrombus Weight Reduction : In established rat models of arterial thrombosis, related compounds exhibited a substantial reduction in thrombus weight while minimizing bleeding risks .

Comparative Activity Table

Compound NameActivity TypeIC50 ValueReference
This compoundc-Met Inhibition0.005 µM
Related Compound AAntiplateletNot specified
Related Compound BAnticancer (HeLa)0.36 µM

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is C21H24N6O. Its structure features a piperidine ring, a pyrazole moiety, and a phenethyl group, which contribute to its biological activity and therapeutic potential.

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes, particularly monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters, making its inhibition relevant for treating neurodegenerative diseases.

Case Study: MAO Inhibition

A study demonstrated that related compounds exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM. This selectivity for MAO-B over MAO-A suggests potential applications in treating conditions like Alzheimer's disease .

Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer drug development. Pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation.

Research Findings

In vitro studies indicated that this compound exhibits cytotoxicity against several cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of tumor growth .

Psychopharmacological Effects

Given its interaction with neurotransmitter systems, this compound may also have psychopharmacological effects.

Potential Applications

Research has indicated that derivatives of pyrazole can modulate serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes key substituents and their effects on activity:

SubstituentActivity LevelIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
PyrazinylHigh0.013Critical for MAO-B inhibition
PiperidineEssential-Provides structural stability

Synthetic Approaches

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization of the pyrazole and phenethyl groups. Researchers have developed various synthetic routes to enhance yield and purity while minimizing by-products .

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Key Structural Features
N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide C21H24N6O 376.46 g/mol Pyridazine core, pyrazole substituent, piperidine ring, carboxamide, phenylethyl group
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine C13H11N5 237.26 g/mol Pyridazine core, pyrazole substituent, aniline group; planar structure with π-π interactions
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O 374.44 g/mol Pyrazolo[3,4-b]pyridine core, carboxamide, ethyl-methyl-pyrazole substituent

Key Observations :

  • The target compound’s piperidine ring introduces conformational flexibility, unlike the planar N-phenyl derivative .
  • The pyrazolo[3,4-b]pyridine core in ’s compound offers a fused heterocyclic system, differing from the pyridazine-pyrazole linkage in the target .

Key Observations :

  • The N-phenyl derivative () uses straightforward nucleophilic substitution, whereas the target compound likely requires more complex coupling steps due to its piperidine-carboxamide side chain.
  • Both the target and ’s compound involve carboxamide formation, suggesting shared reactivity in amide bond synthesis .

Crystallographic and Supramolecular Features

highlights the planar geometry and supramolecular interactions of N-phenyl-6-(pyrazol-1-yl)pyridazin-3-amine, including:

  • Intramolecular H-bonding : C–H⋯N interactions forming an S(6) ring motif.
  • Intermolecular stabilization : Infinite polymeric chains via H-bonding along the crystallographic b-axis.
  • π–π interactions : Between pyrazole and pyridazine rings (3.6859 Å) .

In contrast, the target compound’s piperidine ring and carboxamide group may disrupt planarity, reducing π–π stacking but introducing new H-bonding sites.

Q & A

Q. What are the recommended synthetic routes for N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide in academic research?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

Pyridazine Core Formation : React 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with aniline derivatives under reflux in xylene for 12 hours, monitored via TLC .

Piperidine Coupling : Use K2_2CO3_3 in DMF to facilitate alkylation or amidation reactions, optimizing molar ratios (e.g., 1:1.2 substrate-to-reagent) .

Purification : Recrystallize from chloroform or employ column chromatography for intermediates .

  • Table 1 : Key Reaction Conditions
StepReagents/ConditionsYieldReference
Pyridazine substitutionXylene, reflux, 12 h~60%
Piperidine couplingDMF, K2_2CO3_3, RT70-85%

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :

NMR Spectroscopy : Confirm proton environments and connectivity (e.g., pyrazole C-H at δ 7.5–8.5 ppm).

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).

X-ray Crystallography : Resolve crystal structure using a Bruker Kappa APEXII CCD diffractometer (λ = 0.71073 Å, 298 K) to confirm bond lengths and angles .

  • Purity Checks : HPLC (>95% purity) with C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target interactions .
  • Purity Reassessment : Verify compound stability under assay conditions (e.g., DMSO stock solutions stored at -20°C).
  • Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects .

Q. What advanced computational methods model this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina with PyRx to predict binding poses in ATP-binding pockets (e.g., kinase targets) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability under physiological conditions.
  • QSAR Modeling : Correlate substituent effects (e.g., pyrazole vs. triazole) with activity using Random Forest algorithms .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. CuI for Suzuki-Miyaura couplings .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low boiling point) for SNAr reactions.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 12 hours) while maintaining >80% yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data vs. computational predictions?

  • Methodological Answer :
  • Refinement Checks : Re-analyze X-ray data with SHELXL to ensure proper handling of thermal parameters and hydrogen bonding (e.g., S(6) ring motifs ).
  • DFT Calculations : Compare computed (B3LYP/6-31G**) and experimental bond lengths (e.g., C-N pyridazine bonds: 1.33 Å vs. 1.35 Å) .

Crystallography and Structural Analysis

Q. What are the critical crystallographic parameters for this compound?

  • Methodological Answer :
  • Crystal System : Orthorhombic (e.g., space group Pbca with a = 11.35 Å, b = 9.42 Å, c = 21.66 Å) .
  • Intermolecular Interactions :
  • π-π stacking (3.68 Å between pyridazine and pyrazole rings).
  • N-H···O hydrogen bonds forming polymeric chains .
  • Table 2 : Crystallographic Data
ParameterValue
Space GroupPbca
Z8
R Factor0.040
Resolution0.75 Å

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